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Desmethyl Amisulpride Hydrobromide

Cat. No.: B1154984
M. Wt: 436.36
Attention: For research use only. Not for human or veterinary use.
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Description

Identification as a Metabolite and Impurity of Amisulpride (B195569) in Research Settings

Desmethyl Amisulpride Hydrobromide is recognized as both a metabolite and an impurity of Amisulpride. synzeal.compharmaffiliates.com In the context of pharmaceutical chemistry, an impurity is any component of a drug substance that is not the chemical entity defined as the drug substance. Amisulpride undergoes minimal metabolism in the body, and its metabolites are largely undetectable in plasma. nih.gov However, two identified metabolites are formed through de-ethylation and oxidation, which are pharmacologically inactive and account for a small percentage of the dose. nih.gov Desmethyl Amisulpride is a product of this metabolic process.

Furthermore, it is classified as "Amisulpride Impurity B" in pharmacopeial and commercial contexts, highlighting its status as a known impurity that must be monitored in the manufacturing of Amisulpride. synzeal.compharmaffiliates.com The table below provides a summary of its identification.

Identifier Description Reference
Chemical Name4-Amino-N-[[(2RS)-1-ethylpyrrolidin-2-yl]methyl]-5-(ethylsulphonyl)-2-hydroxybenzamide Hydrobromide Salt pharmaffiliates.com
Common NameThis compound pharmaffiliates.com
Impurity DesignationAmisulpride - Impurity B (Hydrobromide Salt) synzeal.compharmaffiliates.com

Significance in Pharmaceutical Impurity Profiling and Degradation Studies

Impurity profiling is a critical aspect of pharmaceutical development and manufacturing, aimed at the identification, quantification, and control of impurities in drug substances and products. nih.govnih.gov The presence of impurities, even in small amounts, can affect the safety and efficacy of a drug. Therefore, regulatory bodies require thorough impurity profiling. nih.gov

This compound plays a significant role in the impurity profiling of Amisulpride. synzeal.com Its presence can be an indicator of degradation or a byproduct of the synthesis process. For instance, a study on the photodegradation of Amisulpride revealed that the drug decomposes under UVA irradiation, with a higher degradation rate observed in pharmaceutical preparations compared to the bulk drug. researchgate.net While this specific study did not identify Desmethyl Amisulpride as a photoproduct, it underscores the importance of studying degradation pathways where such impurities might form.

Untargeted chemometric strategies using techniques like ultra-high-pressure liquid chromatography coupled with mass spectrometry are employed for the comprehensive impurity profiling of Amisulpride formulations. nih.govresearchgate.net These methods allow for the detection and identification of various impurities, including known ones like Desmethyl Amisulpride.

Role as a Reference Standard in Analytical Chemistry Research

In analytical chemistry, a reference standard is a highly purified compound used as a measurement base for a qualitative or quantitative analysis. sigmaaldrich.comhumeau.comstudylib.net this compound is available as a pharmaceutical reference standard. synzeal.compharmaffiliates.com These standards are essential for various analytical applications in pharmaceutical research and quality control, including:

Method Development and Validation: To develop and validate analytical methods for the accurate quantification of this specific impurity in Amisulpride samples. synzeal.com

Quality Control (QC): For the routine testing of Amisulpride drug substance and drug product batches to ensure they meet the required purity specifications. synzeal.com

Stability Studies: To assess the stability of Amisulpride under various conditions by monitoring the formation of degradation products like Desmethyl Amisulpride. synzeal.com

The availability of well-characterized reference standards like this compound is crucial for meeting the stringent regulatory requirements for pharmaceuticals. synzeal.com A deuterated version, Desmethyl Amisulpride-d5 Hydrobromide, is also used as a stable isotope-labeled internal standard in bioanalytical methods. lgcstandards.comclearsynth.com

The table below summarizes the key chemical information for this compound.

Property Value Reference
Molecular FormulaC16H26BrN3O4S pharmaffiliates.com
Molecular Weight436.37 g/mol pharmaffiliates.com
CAS Number2437254-41-4 pharmaffiliates.com
AppearanceOff-White to Pale Beige Solid pharmaffiliates.com
Storage Conditions2-8°C, Refrigerator pharmaffiliates.com

Properties

Molecular Formula

C₁₆H₂₆BrN₃O₄S

Molecular Weight

436.36

Synonyms

4-Amino-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(ethylsulfonyl)-2-hydroxybenzamide HBr salt

Origin of Product

United States

Chemical Synthesis and Derivatization Approaches in Research

Research into Synthetic Pathways for Desmethyl Amisulpride (B195569) Hydrobromide

Research into the synthesis of Desmethyl Amisulpride Hydrobromide often draws from established methods for its parent compound, Amisulpride, which is a substituted benzamide (B126) derivative. medkoo.comnih.gov Synthetic strategies typically revolve around the formation of an amide bond between a substituted benzoic acid and an amine moiety.

The primary and most explored route for synthesizing benzamide derivatives like Amisulpride involves the condensation of a carboxylic acid precursor with an amine. newdrugapprovals.org In the case of Amisulpride, this involves coupling 2-methoxy-4-amino-5-ethyl-sulfonyl benzoic acid with N-ethyl-2-amino methyl pyrrolidine (B122466). newdrugapprovals.orggoogle.com This reaction is typically facilitated by a coupling agent, such as ethyl chloroformate in the presence of a base like triethylamine, to activate the carboxylic acid for nucleophilic attack by the amine. newdrugapprovals.org

For the synthesis of Desmethyl Amisulpride, the strategy would be adapted by using a precursor that has a hydroxyl group instead of the 2-methoxy group on the benzoic acid ring. This precursor, 4-amino-2-hydroxy-5-(ethylsulfonyl)benzoic acid, would be condensed with 2-(aminomethyl)-1-ethylpyrrolidine. A key challenge in this approach is the potential for the phenolic hydroxyl group to interfere with the reaction, necessitating the use of a protecting group that can be removed in a later step. The final step would involve treatment with hydrobromic acid to yield the hydrobromide salt.

Table 1: Key Precursors in Condensation Synthesis

Precursor Name Chemical Formula Role in Synthesis
4-amino-2-hydroxy-5-(ethylsulfonyl)benzoic acid C₉H₁₁NO₅S Carboxylic acid component (Desmethyl core)
2-(aminomethyl)-1-ethylpyrrolidine C₇H₁₆N₂ Amine component (Side chain)
Ethyl Chloroformate C₃H₅ClO₂ Coupling Agent / Activator

The exploration of novel synthetic routes is a continuous effort in medicinal chemistry to improve efficiency, yield, and scalability. For this compound, research could focus on alternative methods for constructing the core benzamide structure or for synthesizing the key intermediates.

One area of investigation involves the development of more efficient methods to produce the 4-amino-5-(ethylsulfonyl)benzoic acid core. Patented processes for the related Amisulpride synthesis highlight multi-step sequences starting from simpler materials like 4-amino-salicylic acid. google.com These routes involve steps such as methylation, thiocyanation, ethylation, oxidation, and hydrolysis to build the desired functionality on the aromatic ring. google.com Adapting such a route for the desmethyl analogue would involve omitting the initial methylation step to preserve the hydroxyl group.

Stable Isotope Labeling for Research Applications

Stable isotope labeling, particularly with deuterium (B1214612) (²H), is a powerful tool in pharmaceutical research. nih.gov The substitution of hydrogen with deuterium can alter the physicochemical properties of a molecule due to the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. bioscientia.de This modification can significantly impact the compound's metabolic profile without altering its fundamental pharmacological activity. nih.gov

The synthesis of deuterated this compound involves incorporating deuterium atoms at specific positions within the molecule. This is typically achieved by using deuterated starting materials or reagents in the synthetic pathway. researchgate.net The choice of which positions to deuterate depends on the research application; for metabolic studies, deuterium is often placed at sites known to be susceptible to enzymatic oxidation. nih.gov

For instance, to create a deuterated version of the ethylpyrrolidine side chain, one could start with a deuterated version of 1-ethyl-2-aminomethylpyrrolidine. Similarly, deuterium atoms could be introduced onto the aromatic ring of the benzoic acid precursor. The synthesis of deuterated compounds can be more costly and complex than their non-deuterated counterparts, presenting challenges in selectivity and yield. bioscientia.de

Table 2: Comparison of Isotopologues

Property This compound Deuterated this compound
Molecular Weight Higher Higher than non-deuterated form
C-H Bond Strength Standard Stronger C-D bond at labeled sites
Metabolic Rate Standard rate at susceptible C-H bonds Potentially slower at C-D bonds (Kinetic Isotope Effect)

| Pharmacological Activity | Unchanged | Unchanged |

Deuterated compounds serve critical roles in various research applications. researchgate.net One of the primary uses of deuterated this compound is as an internal standard for quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS). researchgate.net Because the deuterated form is chemically identical to the non-deuterated analyte but has a different mass, it can be added to biological samples to accurately quantify the concentration of the parent compound by correcting for variations during sample preparation and analysis.

Furthermore, deuteration is invaluable for mechanistic studies of drug metabolism. nih.gov By strategically placing deuterium at metabolically active sites, researchers can investigate the kinetic isotope effect (KIE). A slower rate of metabolism at the deuterated position can help identify the specific enzymes and pathways involved in the compound's breakdown. This information is crucial for understanding the compound's pharmacokinetic profile and for identifying potential drug-drug interactions. nih.govnih.gov

Metabolism and Biotransformation Studies Preclinical and in Vitro

Identification and Characterization of Desmethyl Amisulpride (B195569) as a Metabolite of Amisulpride

Amisulpride undergoes very limited metabolism in the body. wikipedia.orgpsychscenehub.comsantaclaracounty.gov The majority of the administered dose is excreted unchanged in the urine. wikipedia.orgnih.gov However, minor biotransformation pathways do exist, leading to the formation of metabolites. Studies have indicated that amisulpride is minimally metabolized into two pharmacologically inactive metabolites. psychscenehub.com

The biotransformation of amisulpride in humans includes N-dealkylation and oxidation. santaclaracounty.gov The process of N-dealkylation is a key pathway in the formation of Desmethyl Amisulpride. This process involves the removal of a methyl group from the parent amisulpride molecule. While amisulpride itself is largely excreted without being metabolized, the identification of N-dealkylation as a metabolic route points to the generation of its desmethyl derivative. santaclaracounty.gov Further research into the forced degradation of amisulpride has also identified a degradant with a molecular formula corresponding to Desmethyl Amisulpride (C17H25N3O4S), providing additional evidence for its existence as a related substance. researchgate.net

Enzymatic Pathways and Isoform Involvement in Formation (e.g., Cytochrome P450) in In Vitro Systems

The metabolism of amisulpride, including the formation of Desmethyl Amisulpride, appears to have minimal involvement of the cytochrome P450 (CYP) enzyme system. drugbank.comresearchgate.netnih.gov Multiple in vitro and review studies have concluded that CYP-catalyzed metabolism of amisulpride is minor. nih.gov This characteristic distinguishes it from many other atypical antipsychotics whose metabolism is heavily reliant on CYP isoenzymes. santaclaracounty.govnih.gov

While the specific enzymes responsible for the N-dealkylation and oxidation of amisulpride have not been fully identified, the evidence points away from a significant role for the major CYP isoforms. santaclaracounty.gov In vitro studies have demonstrated that amisulpride does not inhibit cytochrome P450 isozymes, suggesting a low potential for metabolic drug-drug interactions mediated by this system. researchgate.net The limited metabolism of amisulpride means that it does not significantly induce or inhibit liver enzymes. researchgate.net

Table 1: Cytochrome P450 (CYP) and Amisulpride Metabolism

Study Focus Finding Implication for Desmethyl Amisulpride Formation Reference
General Metabolism CYP-catalyzed metabolism of amisulpride appears to be minor. The formation of Desmethyl Amisulpride is likely not primarily mediated by CYP enzymes. nih.gov
In Vitro Inhibition Amisulpride does not inhibit major cytochrome P450 isozymes. Reduces the likelihood of amisulpride metabolism being a significant pathway involving these enzymes. researchgate.net
Biotransformation Pathways Human biotransformation includes N-dealkylation and oxidation, but the isoenzymes involved are yet to be identified. While Desmethyl Amisulpride is formed via N-dealkylation, the specific enzymatic catalyst remains unknown but is likely not a major CYP isoform. santaclaracounty.gov

Comparative Metabolic Studies with Amisulpride in Preclinical Models and Cell Lines

Direct comparative metabolic studies focusing specifically on the profiles of Desmethyl Amisulpride Hydrobromide versus its parent compound, amisulpride, in preclinical models and cell lines are not extensively detailed in the available literature. Research has predominantly centered on the pharmacokinetics and metabolism of amisulpride as the primary active agent.

In Vitro Degradation Pathways and Metabolite Profiling Research

In vitro studies on the degradation of amisulpride provide insights into the potential pathways through which Desmethyl Amisulpride and other related substances may be formed under various conditions. Forced degradation studies have been conducted to intentionally decompose amisulpride using stress conditions such as acid, base, oxidation, light, and heat. researchgate.net

One such study identified four main degradation products when amisulpride was subjected to these conditions. researchgate.net The formation of these products suggests that the primary degradation pathways for amisulpride include hydrolysis and oxidation. A separate investigation focusing on photocatalytic degradation identified oxidation, dealkylation, and deamination as the main degradation mechanisms. nih.gov The dealkylation pathway is directly relevant to the formation of Desmethyl Amisulpride.

The table below summarizes the degradation products of amisulpride identified in a forced degradation study. researchgate.net

Table 2: Identified Degradation Products of Amisulpride in Forced Degradation Studies

Product Molecular Formula Molecular Weight (Da) Potential Formation Pathway Reference
Degradant 1 C10H14N2O4S 258.0666 Hydrolysis/Cleavage researchgate.net
Degradant 2 (Desmethyl Amisulpride) C17H25N3O4S 367.1564 N-Dealkylation researchgate.net
Degradant 3 C15H23N3O4S 341.1412 Side-chain cleavage researchgate.net
Degradant 4 C17H27N3O5S 385.1665 Oxidation researchgate.net

Preclinical Pharmacokinetic and Pharmacodynamic Investigations Non Human in Vivo

Absorption, Distribution, and Elimination Studies in Animal Models

No specific studies detailing the absorption, distribution, and elimination of Desmethyl Amisulpride (B195569) Hydrobromide in animal models were identified in the reviewed literature. Pharmacokinetic studies on the parent compound, amisulpride, indicate that it is predominantly eliminated unchanged in the urine. drugbank.comnih.gov While desmethylamisulpride is a known, albeit minor, metabolite, its independent pharmacokinetic profile in animal models has not been characterized in the available literature.

Blood-Brain Barrier Permeability and Brain Distribution Research using In Vitro and Animal Models

There is no available research specifically investigating the blood-brain barrier (BBB) permeability and brain distribution of Desmethyl Amisulpride Hydrobromide using either in vitro models or animal models. Studies on amisulpride suggest that its passage across the BBB is influenced by transporters like P-glycoprotein (P-gp). nih.gov However, the extent to which its desmethyl metabolite penetrates the central nervous system remains uninvestigated.

In Vivo Pharmacodynamic Studies in Specific Animal Models for Mechanistic Insights

No in vivo pharmacodynamic studies in specific animal models have been published that would provide mechanistic insights into the activity of this compound.

The scientific literature lacks any receptor occupancy studies conducted in animal brains for this compound. For the parent compound, amisulpride, receptor occupancy studies have been crucial in understanding its dose-dependent effects on dopamine (B1211576) D2 and D3 receptors. nih.gov However, similar investigations for its desmethyl metabolite are not available.

There are no published behavioral pharmacology studies using drug discrimination models to characterize the stimulus effects of this compound. Drug discrimination studies have been performed on amisulpride, providing insights into its unique stimulus properties compared to other antipsychotic drugs. nih.govnih.gov The behavioral effects of its desmethyl metabolite have not been explored through this paradigm.

Advanced Analytical Methodologies and Characterization for Research

Development and Validation of Chromatographic Techniques for Research Sample Analysis

The accurate analysis of Desmethyl Amisulpride (B195569) Hydrobromide, a primary impurity and metabolite of Amisulpride, is crucial in pharmaceutical research and quality control. ingentaconnect.comsphinxsai.com Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are fundamental for its separation, identification, and quantification.

High-Performance Liquid Chromatography (HPLC) Methodologies

Various HPLC methods have been developed and validated for the analysis of Amisulpride and its related substances, including Desmethyl Amisulpride Hydrobromide. researchgate.netresearchgate.net These methods are essential for ensuring the quality and stability of Amisulpride in bulk drug and pharmaceutical formulations. researchgate.netwisdomlib.org

A common approach involves reversed-phase HPLC, utilizing a C18 or C8 column. ingentaconnect.comsphinxsai.comresearchgate.net For instance, one method employs a C18 column (250 × 4.6 mm, 5µm) with an isocratic mobile phase, achieving good separation and sharp peak shapes. sphinxsai.com Another validated method uses an Acquity BEH C18 column (150 x 3.0mm, 1.7µm) with a mobile phase of phosphate (B84403) buffer (pH 6.5) and acetonitrile (B52724) (60:40, v/v), detecting the analytes at 248 nm. researchgate.net This method demonstrated a retention time for Amisulpride of 4.25 minutes. researchgate.net

The development of stability-indicating HPLC methods is particularly important. These methods can separate the active pharmaceutical ingredient (API) from its degradation products, which is critical for assessing the stability of the drug under various stress conditions such as acidic, basic, oxidative, and photolytic degradation. ingentaconnect.comwisdomlib.org For example, a study on the forced degradation of Amisulpride identified four degradation products, one of which was formed under acidic conditions. ingentaconnect.com

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

LC-MS and its tandem version, LC-MS/MS, are powerful tools for the structural elucidation and sensitive quantification of this compound in complex matrices like human plasma. nih.govnih.gov These techniques offer high selectivity and sensitivity, making them ideal for pharmacokinetic studies and the analysis of degradation products. nih.govnih.gov

Several LC-MS/MS methods have been developed for the quantification of Amisulpride and its metabolites. nih.govnih.gov One such method utilizes a Zorbax Bonus-RP C18 column with an isocratic mobile phase of 0.2% formic acid in methanol (B129727) (35:65 v/v). nih.govnih.gov Detection is achieved using mass spectrometry with transitions of m/z 370.1→242.1 for Amisulpride and m/z 375.1→242.1 for its deuterated internal standard. nih.govnih.gov This method was validated over a linear concentration range of 2.0–2500.0 ng/mL. nih.gov

Forced degradation studies coupled with LC-MS have been instrumental in identifying and characterizing degradation products of Amisulpride. ingentaconnect.comresearchgate.net In one study, a UHPLC-DAD/ESI-Q-TOF mass spectrometer was used to analyze the photodegradation of Amisulpride, leading to the identification of four degradation products with high mass accuracy. nih.gov The fragmentation spectra obtained from MS/MS analysis allowed for the structural elucidation of these previously unknown products. nih.gov

Spectroscopic and Spectrometric Techniques for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the chemical structure and assessing the purity of this compound. nih.gov Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are key methods used for this purpose.

Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Structure Determination

NMR spectroscopy is a powerful technique for elucidating the precise chemical structure of molecules. nih.govnih.gov Both 1H and 13C NMR are used to provide detailed information about the carbon-hydrogen framework of this compound. researchgate.net In the context of Amisulpride and its impurities, NMR is used to characterize the structure of unknown degradation products. ingentaconnect.comresearchgate.net For instance, a new significant degradant of Amisulpride, observed under acidic degradation, was characterized using 1H NMR, 13C NMR, and DEPT techniques. ingentaconnect.com While specific NMR chemical shift data for this compound is not detailed in the search results, the Human Metabolome Database (HMDB) provides predicted NMR data for Amisulpride, which can serve as a reference for interpreting the spectra of its desmethyl derivative. hmdb.ca The ability of high-field NMR to detect impurities at very low levels (down to 0.01%) makes it a suitable method for pharmaceutical analysis, fulfilling the stringent requirements of regulatory guidelines. nih.gov

Application as a Reference Standard in Amisulpride Stability and Degradation Research

This compound serves as a crucial reference standard in the stability and degradation studies of Amisulpride. nih.gov As a known impurity and degradation product, its availability in a pure form allows for the accurate identification and quantification of this compound in Amisulpride samples subjected to stress conditions. ingentaconnect.comsphinxsai.com

In forced degradation studies, where Amisulpride is exposed to conditions like acid, base, oxidation, and light, Desmethyl Amisulpride is one of the potential products formed. ingentaconnect.comnih.gov By using a certified reference standard of this compound, analytical methods such as HPLC and LC-MS can be validated for their ability to separate and quantify this specific impurity from the parent drug and other degradation products. researchgate.netnih.gov This ensures the reliability of stability-indicating methods, which are essential for determining the shelf-life and storage conditions of Amisulpride drug products. wisdomlib.org The identification of Desmethyl Amisulpride as a photodegradation product, for example, was facilitated by advanced analytical techniques where a reference standard would be essential for confirmation. nih.gov

Computational Chemistry and Structure Activity Relationship Sar Analysis

Molecular Modeling and Docking Simulations to Predict Ligand-Receptor Interactions

Molecular modeling and docking simulations are powerful computational tools used to predict and analyze the binding of a ligand, such as Desmethyl Amisulpride (B195569), to its receptor targets. These methods are foundational in modern drug discovery, providing a virtual window into molecular interactions. For Desmethyl Amisulpride, the primary receptors of interest are the dopamine (B1211576) D2 and D3 receptors, as well as the serotonin (B10506) 5-HT7 receptor, based on the known pharmacology of its parent compound, amisulpride. nih.govnih.govnih.gov

Docking simulations for Desmethyl Amisulpride would involve placing the 3D structure of the molecule into the known or modeled three-dimensional structure of the D2, D3, and 5-HT7 receptors. The process calculates the most likely binding poses and estimates the binding affinity based on scoring functions that account for electrostatic interactions, hydrogen bonds, van der Waals forces, and desolvation penalties. nih.govmdpi.com

For substituted benzamides like Desmethyl Amisulpride, key interactions within the dopamine D2 receptor binding pocket typically involve:

Hydrogen Bonding: The amide moiety is crucial for forming hydrogen bonds with serine residues (e.g., Ser193, Ser197) in the transmembrane domain 5 (TM5) of the D2 receptor.

Aromatic/Hydrophobic Interactions: The methoxy-substituted phenyl ring can engage in hydrophobic and pi-stacking interactions with aromatic residues like phenylalanine and tryptophan within the binding site.

Ionic/Polar Interactions: The basic nitrogen atom in the pyrrolidine (B122466) ring, which is protonated at physiological pH, forms a critical salt bridge with a highly conserved aspartate residue (Asp114) in TM3. The removal of the N-ethyl group from amisulpride to form Desmethyl Amisulpride would likely alter the steric and electronic environment around this nitrogen, potentially influencing the geometry and strength of this key interaction.

Molecular dynamics (MD) simulations can further refine these docking poses, simulating the movement of the ligand-receptor complex over time in a solvated, biologically relevant environment. This provides insights into the stability of the binding pose and the dynamic nature of the interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Desmethyl Amisulpride Hydrobromide and Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. archivepp.com A QSAR model for Desmethyl Amisulpride and its analogues would correlate various calculated molecular descriptors with their measured binding affinities for receptors like D2, D3, or 5-HT7.

The development of a QSAR model involves several steps:

Data Set Assembly: A series of benzamide (B126) analogues with known binding affinities is compiled.

Descriptor Calculation: For each molecule, a wide range of molecular descriptors are calculated. These can be categorized as electronic, steric, hydrophobic, and topological.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build an equation that relates a subset of the most relevant descriptors to the biological activity. mdpi.com

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets of compounds not used in the model's creation. nih.gov

For benzamide antagonists of the D2 receptor, QSAR studies have highlighted the importance of specific structural features. nih.gov For instance, a model might reveal that increased hydrophobicity at certain positions on the molecule enhances binding affinity, while the presence of electron-donating groups at other positions is also beneficial. nih.gov A universal 3D-QSAR model for D2 antagonists, built from molecular docking-based alignment, has shown that steric and electrostatic fields are major contributors to binding, with contributions of 67.4% and 32.6%, respectively. nih.gov

Table 1: Examples of Molecular Descriptors Relevant to QSAR Modeling of Benzamide Analogues

Descriptor ClassSpecific Descriptor ExamplePotential Relevance to Desmethyl Amisulpride Activity
ElectronicPartial Atomic ChargesInfluences electrostatic interactions and hydrogen bonding with receptor residues.
Steric/GeometricalMolecular Volume / Surface AreaDetermines the goodness-of-fit within the receptor's binding pocket.
Radius of Gyration (rGyr)Indicates the compactness of the ligand, affecting its flexibility and fit. mdpi.com
HydrophobicLogP (Octanol-Water Partition Coefficient)Relates to the molecule's ability to cross membranes and engage in hydrophobic interactions within the binding site.
TopologicalTopological Polar Surface Area (TPSA)Predicts membrane permeability and interaction with polar receptor surfaces.
Quantum ChemicalHOMO/LUMO EnergiesRelates to the molecule's reactivity and ability to participate in charge-transfer interactions.

Such models could be used to predict the affinity of Desmethyl Amisulpride and to guide the synthesis of new analogues with potentially improved potency or selectivity.

Stereochemical Considerations and Enantiomer-Specific Activity Research

Amisulpride is a chiral molecule, and its pharmacological activity is known to be stereospecific. The two enantiomers, (R)-amisulpride and (S)-amisulpride, exhibit distinct binding profiles at their primary receptor targets. nih.gov This enantiomer-specific activity is a critical aspect of its pharmacology.

Research has clearly demonstrated that the enantiomers of the parent compound, amisulpride, have separated roles. The antagonist activity at the dopamine D2 receptor resides primarily in the S-enantiomer (esamisulpride), while the antagonist activity at the serotonin 5-HT7 receptor is attributed to the R-enantiomer (aramisulpride). nih.gov This has led to the development of non-racemic mixtures to optimize the therapeutic effects.

The removal of the ethyl group from the pyrrolidine nitrogen to yield Desmethyl Amisulpride would create a new chiral center and new enantiomers, (R)- and (S)-Desmethyl Amisulpride. The impact of this structural change on the enantiomeric activity profiles is a key area for investigation. Desmethylation could lead to several outcomes:

Altered Affinity: The change in the substituent on the chiral nitrogen could increase or decrease the binding affinity of each enantiomer for its respective target. The smaller size of the hydrogen atom compared to the ethyl group might reduce steric clashes, potentially enhancing affinity, or it could lead to a loss of favorable hydrophobic interactions.

Altered Selectivity: The selectivity ratio (e.g., D2 vs. 5-HT7 affinity) for each enantiomer might change. For instance, (S)-Desmethyl Amisulpride might gain or lose affinity for the 5-HT7 receptor compared to its parent S-enantiomer.

No Significant Change: It is also possible that the N-substituent is not a primary determinant of stereoselective binding, and the profiles could remain largely similar to the parent compound.

Without direct experimental data on Desmethyl Amisulpride, these possibilities remain hypothetical and would need to be confirmed through binding assays.

Table 2: Enantiomer-Specific Receptor Binding of Parent Compound Amisulpride

EnantiomerPrimary TargetBinding Affinity (Ki, nM)
(S)-Amisulpride (Esamisulpride)Dopamine D2 Receptor~2.8 - 4.43 nih.govnih.gov
(R)-Amisulpride (Aramisulpride)Dopamine D2 Receptor~140 nih.gov
(S)-Amisulpride (Esamisulpride)Serotonin 5-HT7 Receptor~1,860 nih.gov
(R)-Amisulpride (Aramisulpride)Serotonin 5-HT7 Receptor~47 nih.gov

Computational methods are indispensable for understanding the structural basis of enantiomer-specific activity. By docking both the (R)- and (S)-enantiomers of a chiral ligand like Desmethyl Amisulpride into a receptor model, researchers can analyze the subtle differences in their binding modes.

These analyses can reveal why one enantiomer fits more snugly or forms more favorable interactions than the other. Key factors that can be assessed include:

Binding Energy Differences: Scoring functions can calculate the theoretical binding free energy for each enantiomer, and a lower energy value typically corresponds to a more potent binder.

Differential Interactions: The models can show that one enantiomer is able to form a specific hydrogen bond or hydrophobic contact that the other cannot due to its different 3D orientation.

Steric Hindrance: One enantiomer might position a bulky group in a way that causes a steric clash with an amino acid residue of the receptor, while the other enantiomer avoids this clash.

For Desmethyl Amisulpride, computational modeling would be essential to predict how the R- and S-enantiomers orient themselves within the D2 and 5-HT7 receptor binding sites and to generate hypotheses about their respective activities that can then be tested experimentally. These approaches are crucial for the rational design of single-enantiomer drugs or optimized non-racemic mixtures. nih.gov

Implications for Future Pharmaceutical Research and Drug Discovery

Contribution to a Deeper Understanding of Amisulpride's Metabolic Profile and Degradation Pathways

A thorough understanding of a drug's metabolic and degradation profile is fundamental to pharmacology. Amisulpride (B195569) undergoes minimal metabolism in the body, with most of the drug excreted unchanged. drugbank.comwikipedia.org However, two key metabolites have been identified, one of which is Desmethyl Amisulpride, formed via de-ethylation. drugbank.com These metabolites are considered pharmacologically inactive and constitute a small fraction, about 4%, of the administered dose. drugbank.com The metabolism of Amisulpride does not involve the common Cytochrome P450 enzyme system. drugbank.com A significant portion of an Amisulpride dose is eliminated through urine and feces, primarily as the unchanged parent drug. drugbank.com

Potential as a Research Tool for Probing Neurotransmitter Receptor Systems

Desmethyl Amisulpride Hydrobromide is an invaluable tool for exploring the complex workings of neurotransmitter systems. Amisulpride is a selective antagonist of dopamine (B1211576) D2 and D3 receptors, with a preference for the limbic system over the striatum, which is thought to contribute to its low rate of extrapyramidal side effects. drugbank.comnih.govpsychscenehub.com It has no significant affinity for serotonin (B10506), alpha-adrenergic, H1-histamine, or cholinergic receptors. drugbank.compsychscenehub.com

By comparing the binding affinities of Amisulpride and its desmethylated metabolite, researchers can dissect the specific roles of different parts of the molecule in receptor interaction. For instance, studies have shown that the S-(-)-isomer of Amisulpride has a significantly higher affinity for D2-like receptors than the R-(+)-isomer. nih.gov Such stereoselective differences highlight the structural nuances that govern receptor binding and can be further investigated using metabolites like Desmethyl Amisulpride. While specific binding data for Desmethyl Amisulpride is not widely published, its structural similarity to the parent compound makes it an important agent for comparative studies to probe receptor binding pockets.

CompoundDopamine D2 Receptor Affinity (Ki, nM)Dopamine D3 Receptor Affinity (Ki, nM)5-HT7 Receptor Affinity (Ki, nM)
(S-)-Amisulpride (esamisulpride)4.430.721,860
(R-)-Amisulpride (aramisulpride)14013.947
Racemic Amisulpride2.8 - 9.83.2 - 4.8~3:1 D2R/D3R to 5-HT7R ratio

This table presents the binding affinities (Ki) of Amisulpride's enantiomers and racemic mixture for key neurotransmitter receptors. A lower Ki value indicates a higher binding affinity. Data is compiled from multiple sources. nih.govnih.govnih.gov

Insights for Rational Drug Design of Novel Benzamide (B126) Derivatives with Tuned Pharmacological Profiles

The structural and functional analysis of this compound offers crucial insights for the rational design of new benzamide-based drugs. drugbank.com The benzamide class of molecules is versatile, with derivatives acting as everything from antipsychotics to antiemetics. drugbank.comnih.gov By understanding how a simple modification, like the removal of a methyl group, affects the pharmacological profile of Amisulpride, medicinal chemists can design new compounds with more desirable, or "tuned," characteristics. wiley.com

For example, research has uncoupled the 5-HT7 receptor antagonism from the D2 receptor activity by showing that each enantiomer of Amisulpride favors a different receptor. nih.gov The (R)-enantiomer is more potent at the 5-HT7 receptor, while the (S)-enantiomer is more potent at the D2 receptor. nih.gov This knowledge allows for the design of non-racemic mixtures or new derivatives that can target these receptors with greater specificity, potentially enhancing therapeutic effects for mood disorders while minimizing side effects associated with D2 antagonism. nih.gov This structure-based approach is central to modern drug discovery, aiming to create more effective and safer medications. wiley.com

Future Directions in Preclinical Research on this compound

To fully harness the potential of this compound, further preclinical investigation is necessary. Future research should focus on several key areas:

Comprehensive Pharmacological Profiling: A complete investigation of Desmethyl Amisulpride's binding affinities and functional activities at a wide array of neurotransmitter receptors and transporters is needed to build a complete picture of its biological effects.

In Vivo Neurochemical Studies: Techniques like in-vivo microdialysis coupled with advanced analytical methods can be used to measure the real-time effects of Desmethyl Amisulpride on neurotransmitter levels in different brain regions. nih.govnih.gov This would provide critical information on its pharmacodynamic profile in a living system.

Advanced Preclinical Models: The use of more sophisticated preclinical models, such as those involving engineered human cell lines, could provide more accurate predictions of efficacy and safety before moving to clinical trials. nih.gov

By pursuing these research avenues, the scientific community can unlock the full potential of this compound, both as a research tool and as a foundation for the next generation of neuropsychiatric drugs.

Q & A

Basic: What analytical methods are validated for quantifying Desmethyl Amisulpride Hydrobromide in biological matrices, and how can reproducibility be ensured?

Answer:
Liquid chromatography (LC) with fluorescence detection is a validated method for quantifying this compound in human plasma. A one-step solid-phase extraction (SPE) procedure is critical for isolating the compound from plasma proteins and lipids. Key validation parameters include:

  • Linearity : Ensure a calibration range of 0.06–6.0 µg/mL with R² > 0.994.
  • Precision : Intra- and inter-day coefficients of variation (CV) should not exceed 15%.
  • Recovery : Optimize SPE cartridges (e.g., C18 or mixed-mode sorbents) to achieve >85% recovery .

Reproducibility requires strict adherence to mobile phase composition (e.g., 0.1% phosphoric acid with acetonitrile gradients) and column temperature control (±1°C). Include internal standards (e.g., deuterated analogs) to correct for matrix effects .

Advanced: How can receptor binding kinetics of this compound be studied to resolve contradictory data on its dopamine D2/D3 selectivity?

Answer:
Contradictions in D2/D3 selectivity may arise from assay conditions (e.g., radioligand choice, tissue preparation). To resolve this:

  • Competitive Binding Assays : Use [³H]Spiperone for D2 and [³H]Raclopride for D3 receptors in striatal vs. cerebellar membranes.
  • Kinetic Parameters : Calculate dissociation constants (Kd) and receptor occupancy using non-linear regression (e.g., GraphPad Prism).
  • Functional Assays : Pair binding data with cAMP inhibition assays to distinguish antagonism vs. partial agonism .

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